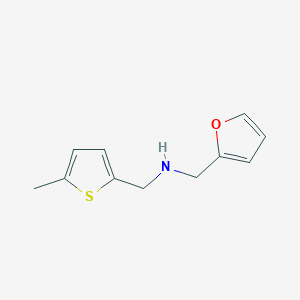

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

描述

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine: is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring and a thiophene ring, both of which are aromatic heterocycles, connected through a methylene bridge to an amine group. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine typically begins with commercially available furan and thiophene derivatives.

Reaction Steps:

Industrial Production Methods:

Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.

Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain a steady supply of reactants and products, improving efficiency and yield.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

-

Anticancer Activity :

- Studies have shown that derivatives containing furan and thiophene rings possess significant anticancer properties. For example, compounds similar to Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG-2) cells. The IC50 values for some derivatives were found to be comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects :

- Antiviral Activity :

Potential Applications in Drug Development

Given its diverse biological activities, this compound could play a crucial role in drug development:

- Design of Hybrid Drugs : The integration of furan and thiophene structures allows for the creation of hybrid molecules that may target multiple biological pathways simultaneously, enhancing therapeutic efficacy while minimizing side effects.

- Lead Compound for Further Modifications : The compound serves as a lead structure for further modifications aimed at optimizing its pharmacological profile. Structural variations can be explored to enhance solubility, bioavailability, and specificity towards targeted receptors.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in 2019 reported the synthesis of a series of furan-based compounds, including derivatives similar to this compound. These compounds were tested against human liver carcinoma cells, showing promising anticancer activity with significantly lower toxicity towards normal cells compared to traditional chemotherapeutics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of furan-thiophene derivatives. The study utilized various concentrations of these compounds on inflammatory cell lines and found substantial reductions in inflammatory markers, indicating their potential as therapeutic agents in inflammatory diseases .

作用机制

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, altering signal transduction pathways.

相似化合物的比较

Furan-2-ylmethylamine: Lacks the thiophene ring, making it less versatile in chemical reactions.

Thiophen-2-ylmethylamine: Lacks the furan ring, resulting in different electronic properties.

Furan-2-ylmethyl-(5-methyl-thiophen-2-yl)-methanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.

Uniqueness:

Dual Heterocyclic Rings: The presence of both furan and thiophene rings imparts unique electronic and steric properties, enhancing its reactivity and versatility in various applications.

Amine Functionality: The amine group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.

生物活性

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, which contribute to its structural diversity and biological activity. The presence of these heterocycles allows for various interactions with biological macromolecules, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, furan-based compounds have demonstrated broad antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . In some studies, specific derivatives outperformed traditional antibiotics like streptomycin and tetracycline .

Anticancer Potential

Furan derivatives have been investigated for their anticancer properties. A study highlighted that certain furan-containing compounds inhibited topoisomerase I-mediated DNA uncoiling in vitro, suggesting a mechanism for their anticancer activity. The ability to inhibit cell proliferation was also noted in several studies involving human cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases.

- Receptor Modulation : It could interact with various receptors, altering their activity and thereby influencing cellular signaling pathways.

- Antiviral Activity : Some studies have indicated that related compounds can inhibit viral replication, particularly against strains like SARS-CoV-2, by targeting viral proteases .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of furan derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of furan derivatives, researchers found that specific compounds showed promising results in inhibiting the growth of breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer properties of these compounds .

Data Tables

| Biological Activity | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Furan Derivatives | E. coli, S. aureus | < 10 µg/mL |

| Anticancer | Furan-Thiophene Compounds | MDA-MB468, MCF-7 | IC50 < 5 µM |

| Antiviral | Thiophene Derivatives | SARS-CoV-2 | IC50 < 2 µM |

属性

IUPAC Name |

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAJYOFWSDNJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406021 | |

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878452-72-3 | |

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。